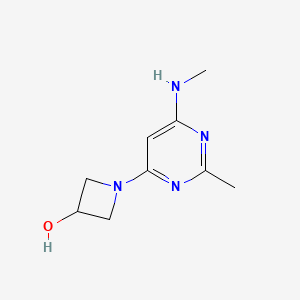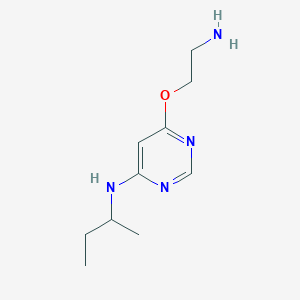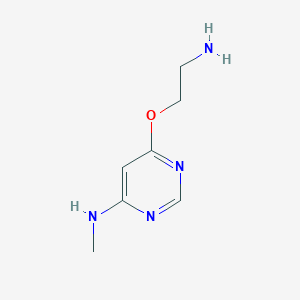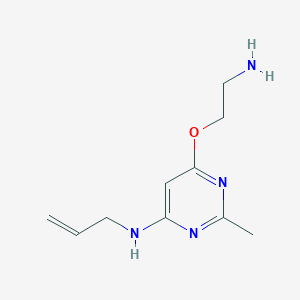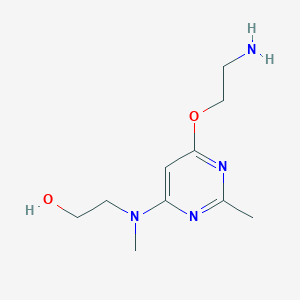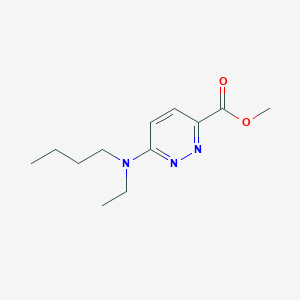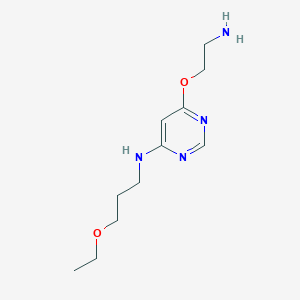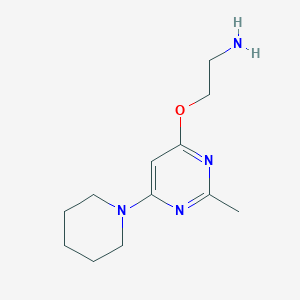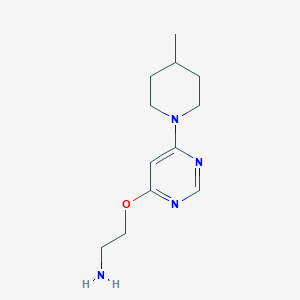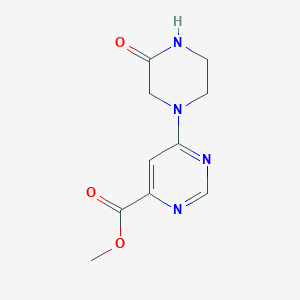
6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, also known as DMPP, is a cyclic nucleotide-gated ion channel (CNG) antagonist. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis
The molecular formula of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is C12H17N3O2, and its molecular weight is 235.28 g/mol.Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Design and Characterization of Co-crystals
Researchers have explored the synthesis and characterization of co-crystals involving various carboxylic acids and pyrimidine derivatives, emphasizing the structural intricacies and potential for developing novel materials. For example, a study by Rajam et al. (2018) detailed the design of co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids, showcasing the versatility of pyrimidine derivatives in forming hydrogen-bonded supramolecular structures Rajam et al., 2018.
Photoreactive Complexes for Biomedical Applications
Another significant application is the synthesis of ruthenium(II) polypyridyl complexes, as described by Bischof et al. (2013). These complexes, including variants with carboxylic acid functionalities, exhibit potential as photoactivated carbon monoxide-releasing molecules (PhotoCORMs), which could have implications for therapeutic applications Bischof et al., 2013.
Exploration of Chemical Reactivity and Structural Analysis
Further studies have delved into the chemical reactivity and structural analysis of pyrimidine-5-carboxylic acids and their derivatives, illustrating the regioselective hydration and potential for developing chemically novel compounds with specific functional properties Kress, 1994.
Mécanisme D'action
While the exact mechanism of action of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is not clear, it is known to act as a cyclic nucleotide-gated ion channel (CNG) antagonist.
Orientations Futures
Piperidine derivatives, including 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, have significant potential in the field of drug discovery . Future research may focus on the development of new synthesis methods, exploration of their biological activity, and their potential use in various therapeutic applications .
Propriétés
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-6-10(12(16)17)13-7-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXPRAUDARYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=NC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



